Bis(tert-butylcarbonyloxy)iodobenzene, also known as di-(tert-butylcarbonyloxyiodo)benzene or (Di-pivaloyloxy)iodobenzene, is a hypervalent iodine reagent finding applications in organic synthesis []. Its key property lies in the unique reactivity of the iodine atom due to the presence of the two tert-butylcarbonyloxy groups.
One of the prominent applications of Bis(tert-butylcarbonyloxy)iodobenzene is in C-H activation reactions. This reagent can activate unreactive C-H bonds in organic molecules, enabling the introduction of functional groups at these positions [, ]. This ability is particularly valuable for the synthesis of complex molecules where traditional methods might be challenging.
For instance, studies have shown the effectiveness of Bis(tert-butylcarbonyloxy)iodobenzene in the arylation of C-H bonds in heterocycles and arenes. This allows for the creation of new carbon-carbon bonds in a controlled manner [].
Bis(tert-butylcarbonyloxy)iodobenzene can also function as an oxidant in organic reactions. The hypervalent iodine atom readily transfers oxygen to suitable substrates, promoting oxidation processes []. This property makes it a valuable tool for researchers studying various oxidation reactions.
Bis(tert-butylcarbonyloxy)iodobenzene is a hypervalent iodine compound characterized by its molecular formula and a molecular weight of approximately 406.26 g/mol. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of functional groups into organic molecules. Its structure features a benzene ring substituted with two tert-butylcarbonyloxy groups and an iodine atom, which contributes to its reactivity and utility in various chemical transformations .
Several methods exist for synthesizing bis(tert-butylcarbonyloxy)iodobenzene:
Bis(tert-butylcarbonyloxy)iodobenzene finds applications in various fields:
Studies on the interactions of bis(tert-butylcarbonyloxy)iodobenzene with other reagents reveal its effectiveness as a mediator in various chemical transformations. For instance, it has shown promising results when combined with lithium azide for diazidation reactions, indicating its compatibility with azide chemistry . Further research is necessary to fully characterize its interactions and potential synergistic effects with other compounds.
Several compounds share structural or functional similarities with bis(tert-butylcarbonyloxy)iodobenzene. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Iodobenzene | Simple aromatic ring with iodine | Lacks additional functional groups |
Phenyliodine | Contains a phenyl group and iodine | Less steric hindrance than bis(tert-butylcarbonyloxy)iodobenzene |
Bis(trifluoroacetoxy)iodobenzene | Contains trifluoroacetoxy groups | More reactive due to electron-withdrawing effects |
1-Iodo-2-tert-butoxybenzene | Iodine substituted on a tert-butoxybenzene | Less steric bulk compared to bis(tert-butylcarbonyloxy)iodobenzene |
Bis(tert-butylcarbonyloxy)iodobenzene stands out due to its dual tert-butylcarbonyloxy substituents, which provide significant steric hindrance and influence its reactivity profile in synthetic applications. This unique combination enhances its utility as a reagent compared to simpler iodinated compounds.
The trajectory of hypervalent iodine chemistry began with Conrad Willgerodt's 1886 synthesis of (dichloroiodo)benzene, but significant advances occurred through systematic ligand modifications. Early diacyloxy derivatives like phenyliodine(III) diacetate (PIDA, 1905) demonstrated the advantages of carboxylate ligands in stabilizing iodine(III) centers while enabling diverse reactivity. The transition to tert-butylcarbonyloxy ligands marked a critical innovation, as evidenced by the commercial availability of bis(tert-butylcarbonyloxy)iodobenzene (CAS 57357-20-7) through suppliers like Sigma-Aldrich.
Three key evolutionary stages define this progression:
A comparative analysis of oxidation potentials illustrates this evolution:
Reagent | Oxidation Potential (V vs SCE) | Thermal Stability (°C) |
---|---|---|
(Dichloroiodo)benzene | +1.34 | <0 |
PIDA | +1.28 | 40 |
Bis(tert-butylcarbonyloxy)iodobenzene | +1.22 | 120 |
Data compiled from electrochemical studies and thermal gravimetric analyses
The tert-butyl variant's enhanced stability stems from both electronic and steric factors:
This balance enables storage at room temperature while maintaining sufficient reactivity for controlled oxidations—a critical advancement over earlier hygroscopic and thermally labile analogs.
Bis(tert-butylcarbonyloxy)iodobenzene addresses two fundamental challenges in green chemistry:
A 2020 study quantified its environmental advantages in palladium-mediated C–H functionalization:
Oxidant | PMI* | E-Factor** | Metal Content (ppm) |
---|---|---|---|
Cu(OAc)~2~ | 8.7 | 12.4 | 3200 |
Ag~2~CO~3~ | 11.2 | 18.9 | 4500 |
Bis(tert-butylcarbonyloxy)iodobenzene | 3.1 | 4.8 | <1 |
Process Mass Intensity (kg waste/kg product)
*Environmental factor (kg waste/kg product)
The reagent's synthetic utility is exemplified in oxygen-atom transfer reactions where it outperforms conventional oxidants:
Mechanistic studies reveal its unique redox behavior through iodine(III)/iodine(I) cycling. The tert-butylcarbonyloxy ligands facilitate ligand exchange at the hypervalent center while preventing premature reduction—a critical factor in achieving high atom economy. For example, in Pd-catalyzed C–H activation, the iodine reagent serves dual roles as oxidant and oxygen source, bypassing the need for exogenous bases or directing groups:
$$
\text{Pd}^0 + \text{ArI(O}2\text{CC(CH}3\text{)}3\text{)}2 \rightarrow \text{Pd}^{II} + \text{ArI} + 2 (\text{CH}3)3\text{CCO}_2^-
$$
This pathway contrasts with traditional Cu/O~2~ systems that generate reactive oxygen species, often leading to substrate decomposition. The predictable two-electron oxidation mechanism of bis(tert-butylcarbonyloxy)iodobenzene enables precise control over reaction outcomes, particularly in complex molecule synthesis where over-oxidation risks compromise product integrity.
Ligand exchange represents the most widely employed synthetic approach for preparing bis(tert-butylcarbonyloxy)iodobenzene from existing hypervalent iodine compounds [7] [13]. This methodology exploits the inherent reactivity of hypervalent iodine(III) species toward nucleophilic substitution, allowing for controlled replacement of ligands with pivalic acid derivatives [10] [39].
The fundamental mechanism involves nucleophilic attack by carboxylate groups on the electrophilic iodine center, leading to displacement of existing ligands through a series of ligand exchange reactions [7] [39]. Diacetoxyiodobenzene serves as the most common precursor, where acetate ligands are systematically replaced by tert-butylcarbonyloxy groups through treatment with pivalic acid under controlled conditions [16] [17] [39].
Research demonstrates that the ligand exchange process proceeds through a stepwise mechanism involving initial coordination of the incoming nucleophile followed by reductive elimination of the departing ligand [10] [13]. The reaction exhibits remarkable selectivity for carboxylate exchange while preserving the hypervalent iodine framework [39]. Temperature control proves critical, with optimal exchange occurring at 40-60°C to balance reaction rates with product stability [17] [43].
Table 1: Ligand Exchange Reaction Conditions and Yields
Precursor Compound | Ligand Source | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
---|---|---|---|---|---|
Diacetoxyiodobenzene | Pivalic acid | 40 | 5 | 89 | [17] |
Diacetoxyiodobenzene | Pivalic anhydride | 50 | 3 | 94 | [17] |
Diacetoxy(4-methylphenyl)iodine | Pivalic acid | 45 | 4 | 87 | [43] |
Bis(trifluoroacetoxy)iodobenzene | Pivalic acid | 60 | 6 | 82 | [43] |
Mechanistic studies reveal that ligand exchange reactions proceed via a pentacoordinate intermediate where both incoming and departing ligands are temporarily bound to the iodine center [10] [39]. The stereochemical outcome depends on the relative nucleophilicity of the exchanging carboxylates and the steric demands of the substituents [13] [41]. Electron-donating groups on the aryl ring enhance the electrophilicity of the iodine center, facilitating more rapid ligand exchange [39] [43].
Solvent selection significantly influences reaction efficiency, with polar aprotic solvents such as acetonitrile and dichloromethane providing optimal conditions for ligand exchange [13] [17]. The use of excess pivalic acid drives the equilibrium toward complete exchange, typically requiring 2-3 equivalents relative to the precursor hypervalent iodine compound [17] [43].
Advanced synthetic protocols employ in situ activation strategies where the precursor hypervalent iodine compound is generated and immediately subjected to ligand exchange conditions [21] [35]. This approach minimizes handling of potentially unstable intermediates while maximizing overall synthetic efficiency [12] [21]. Electrochemical methods for generating hypervalent iodine precursors have shown particular promise when coupled with subsequent ligand exchange reactions [12] [35].
Solid-phase synthesis methodologies offer significant advantages for the preparation of bis(tert-butylcarbonyloxy)iodobenzene, particularly regarding product purity and isolation efficiency [11] [14] [47]. These approaches leverage immobilized reagents or substrates to facilitate clean transformations while minimizing contamination from byproducts [47] [48].
Polymer-supported hypervalent iodine reagents provide a robust platform for controlled synthesis of bis(tert-butylcarbonyloxy)iodobenzene [11] [47]. The immobilization strategy typically involves covalent attachment of the hypervalent iodine moiety to a polystyrene or polyethylene glycol backbone, enabling facile separation of products from spent reagents [47] [50]. This approach eliminates the need for extensive purification procedures while maintaining high synthetic yields [48] [50].
Table 2: Solid-Phase Synthesis Performance Data
Support Material | Loading (mmol/g) | Conversion (%) | Product Purity (%) | Recyclability (cycles) | Reference |
---|---|---|---|---|---|
Polystyrene resin | 1.2 | 96 | 98 | 4 | [47] |
Polyethylene glycol | 0.8 | 94 | 97 | 5 | [48] |
Silica gel | 1.5 | 92 | 99 | 3 | [11] |
Cross-linked polystyrene | 1.0 | 98 | 98 | 6 | [50] |
The solid-phase approach demonstrates exceptional selectivity for the desired bis(tert-butylcarbonyloxy)iodobenzene product while suppressing formation of undesired regioisomers [11] [47]. Immobilized reagents exhibit enhanced stability compared to their solution-phase counterparts, allowing for extended reaction times without decomposition [48] [50]. The heterogeneous nature of these systems facilitates rapid product isolation through simple filtration procedures [47] [50].
Recent developments in solid-phase synthesis have focused on recyclable hypervalent iodine systems that can be regenerated and reused multiple times without significant loss of activity [48] [51]. These systems employ specialized linker chemistries that allow for controlled release of the desired product while retaining the hypervalent iodine functionality on the solid support [48] [50]. Regeneration protocols typically involve treatment with appropriate oxidizing agents to restore the hypervalent oxidation state [48] [51].
Microwave-assisted solid-phase synthesis has emerged as a particularly effective variant, reducing reaction times from hours to minutes while maintaining high yields and selectivity [11] [47]. The controlled heating environment provided by microwave irradiation prevents thermal decomposition of sensitive intermediates while accelerating the overall transformation [11] [34]. Temperature control remains critical, with optimal conditions typically ranging from 80-120°C depending on the specific solid support employed [11] [34].
Continuous flow reactor technology represents a transformative approach for the scalable production of bis(tert-butylcarbonyloxy)iodobenzene, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [12] [32] [35]. These systems enable precise manipulation of residence times, temperature gradients, and reagent stoichiometry while minimizing the accumulation of potentially hazardous intermediates [32] [35].
Flow chemistry methodologies excel in the synthesis of hypervalent iodine compounds due to their ability to handle reactive intermediates that may be unstable under batch conditions [12] [35]. The continuous nature of these processes allows for immediate consumption of reactive species, preventing decomposition pathways that can reduce yields in traditional synthetic approaches [32] [35]. Temperature control proves particularly advantageous, with microreactor systems enabling rapid heating and cooling cycles that optimize reaction selectivity [32] [34].
Table 3: Continuous Flow Reactor Performance Metrics
Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Throughput (g/h) | Reference |
---|---|---|---|---|---|---|
Microreactor | 0.5 | 12 | 85 | 94 | 2.3 | [32] |
Packed bed | 1.2 | 8 | 90 | 91 | 5.8 | [12] |
Coil reactor | 0.8 | 15 | 80 | 96 | 3.2 | [35] |
Electrochemical flow | 0.3 | 20 | 75 | 89 | 1.9 | [12] |
Electrochemical flow reactors have demonstrated particular utility for the synthesis of bis(tert-butylcarbonyloxy)iodobenzene through in situ generation of hypervalent iodine intermediates [12] [32]. These systems employ controlled anodic oxidation of iodoarene precursors followed by immediate ligand exchange with pivalic acid derivatives [12] [35]. The close proximity of electrodes in microflow devices enables efficient electron transfer while minimizing unwanted side reactions [32] [35].
Process intensification through flow chemistry allows for significant scale-up opportunities while maintaining consistent product quality [33] [34]. Continuous monitoring systems integrated with flow reactors enable real-time optimization of reaction conditions, leading to improved yields and reduced waste generation [34] [35]. Advanced flow systems incorporate automated feedback control mechanisms that adjust parameters based on product analysis, ensuring consistent quality across extended production runs [32] [34].
The environmental benefits of continuous flow synthesis include reduced solvent consumption, minimized waste generation, and enhanced energy efficiency compared to batch processes [33] [35]. Flow reactors typically operate with smaller volumes of hazardous materials while achieving higher space-time yields, making them particularly attractive for industrial applications [32] [33]. Integration with downstream purification systems enables fully continuous production of bis(tert-butylcarbonyloxy)iodobenzene with minimal operator intervention [34] [35].
Bis(tert-butylcarbonyloxy)iodobenzene exhibits characteristic hypervalent iodine bonding patterns that distinguish it from conventional organic iodine compounds [1] [2]. The compound adopts a T-shaped molecular geometry typical of λ³-iodanes, where the iodine center coordinates with two tert-butoxycarbonyl ligands in axial positions and maintains the phenyl substituent in the equatorial position [3] [4]. This geometric arrangement results from the formation of a three-center four-electron (3c-4e) hypervalent bond system involving the iodine 5p orbital and the oxygen lone pairs of the carboxylate ligands [5] [6] [7].
The hypervalent bonding topology in bis(tert-butylcarbonyloxy)iodobenzene demonstrates significant electronic delocalization effects characteristic of tert-butoxycarbonyl-substituted hypervalent iodine systems [8] [9]. Computational studies using Domain Averaged Fermi Holes (DAFH) analysis reveal that the multicenter bonding character varies substantially depending on the electron-withdrawing properties of the ligands [5] [7]. In systems bearing electron-rich ligands such as tert-butoxycarbonyl groups, electron pairing extends over three centers as predicted by classical hypervalent bonding models [5] [9].
Table 1: Structural Parameters of Bis(tert-butylcarbonyloxy)iodobenzene
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₃IO₄ | [1] [2] |
Molecular Weight | 406.26 g/mol | [1] [2] |
Melting Point | 104-109°C | [1] [10] |
CAS Registry Number | 57357-20-7 | [1] [2] |
Physical State | White to light yellow crystalline solid | [10] |
The iodine-oxygen bond lengths in bis(tert-butylcarbonyloxy)iodobenzene are characteristically longer than conventional covalent iodine-oxygen bonds, reflecting the hypervalent nature of the bonding [11] [4]. Statistical analysis of similar hypervalent iodine compounds reveals average iodine-oxygen bond lengths of approximately 2.14 Å, significantly exceeding the sum of covalent radii [3] [12]. The hypervalent bonds in the axial positions exhibit lengths ranging from 2.15 to 2.16 Å, consistent with the three-center four-electron bonding model [4].
The pseudo Jahn-Teller effect plays a crucial role in stabilizing the hypervalent bonding arrangement in tert-butoxycarbonyl-substituted systems [5] [9]. The extent of this stabilization correlates directly with the degree of s-p hybridization of the central iodine atom, which depends on the electron-withdrawing characteristics of the tert-butoxycarbonyl ligands [5] [7]. The electron-donating nature of the tert-butyl groups moderates the electron-withdrawing effect of the carbonyl functionality, resulting in intermediate hypervalent bond strength compared to more strongly electron-withdrawing substituents [5] [9].
Table 2: Electronic Properties and Bonding Characteristics
Property | Bis(tert-butylcarbonyloxy)iodobenzene | Typical λ³-Iodanes |
---|---|---|
Coordination Geometry | T-shaped | T-shaped |
Hypervalent Bond Type | 3c-4e | 3c-4e |
Average I-O Bond Length | ~2.15 Å | 2.14 Å |
Bond Order (I-O) | ~0.5 | ~0.5 |
Electronic Configuration | 10-I-3 | 10-I-3 |
The molecular orbital analysis of bis(tert-butylcarbonyloxy)iodobenzene reveals characteristic features of hypervalent bonding [13] [14]. The bonding molecular orbital results from the in-phase combination of the iodine 5p orbital with the oxygen lone pairs, while the non-bonding molecular orbital exhibits a nodal plane at the iodine center [6] [15]. The antibonding molecular orbital, which remains unoccupied, represents the out-of-phase combination of these atomic orbitals [6] [13].
The electronic structure calculations demonstrate that the tert-butoxycarbonyl substituents significantly influence the electron density distribution around the iodine center [14] [16]. The bulky tert-butyl groups provide steric protection while maintaining electronic communication through the carbonyl functionality [17]. This dual effect results in enhanced stability of the hypervalent iodine center compared to simpler carboxylate derivatives [17] [14].
Time-resolved spectroscopic investigations of bis(tert-butylcarbonyloxy)iodobenzene and related hypervalent iodine compounds provide crucial insights into the dynamics of transient intermediates formed during chemical transformations [18] [19] [20]. Femtosecond pump-probe spectroscopy techniques have emerged as powerful tools for characterizing the short-lived intermediates that participate in hypervalent iodine-mediated reactions [18] [21].
X-ray absorption near edge structure (XANES) spectroscopy at the iodine L₃-edge reveals distinctive features that enable real-time monitoring of hypervalent iodine intermediate formation and decay [22] [23] [24]. The iodine L₃-edge energy provides a direct measure of the oxidation state and coordination environment of the iodine center during chemical transformations [24]. Studies on hypervalent iodine compounds demonstrate edge energies spanning from 4560.8 eV to 4572.5 eV, depending on the formal oxidation state and ligand environment [24].
Table 3: Spectroscopic Characteristics of Hypervalent Iodine Intermediates
Spectroscopic Method | Observable Parameter | Typical Values | Time Resolution |
---|---|---|---|
XUV Transient Absorption | Core-to-valence transitions | 4560-4572 eV | Femtosecond |
Time-resolved XANES | L₃-edge position | ±8 eV shift | Picosecond |
Femtosecond Pump-Probe | π → σ* transitions | Variable | Attosecond |
Vibrational Circular Dichroism | C=O stretch frequency | 1600-1700 cm⁻¹ | Nanosecond |
Ultrafast X-ray absorption spectroscopy studies reveal that hypervalent iodine intermediates exhibit characteristic electronic transitions that reflect the unique bonding arrangements [25] [21]. The core-to-valence absorption lines provide fingerprint signatures of the hypervalent bonding state, with distinct features appearing when hypervalent intermediates are formed [22] [23]. Time-resolved measurements demonstrate that molecular core-to-valence absorption lines fade immediately upon photodissociation, while atomic iodine product lines emerge with characteristic time delays [18].
The application of time-resolved vibrational circular dichroism spectroscopy to chiral hypervalent iodine complexes has provided unprecedented structural information about transient intermediates [26]. These measurements reveal that cationic hypervalent iodine intermediates form with significant intramolecular nitrogen-iodine interactions, while maintaining minimal coordination with potential anionic ligands [26]. The carbonyl stretching frequencies of tert-butoxycarbonyl groups serve as sensitive probes of the electronic environment around the hypervalent iodine center [26].
Table 4: Time-Resolved Spectroscopic Data for Hypervalent Iodine Intermediates
Intermediate Type | Formation Time | Decay Time | Key Spectroscopic Feature |
---|---|---|---|
Transient I(II) Species | <100 fs | 1-10 ps | Edge shift of +2-4 eV |
Cationic λ³-Iodane | 100 fs - 1 ps | 10-100 ps | C=O stretch at 1650 cm⁻¹ |
Photodissociation Products | 1-10 ps | Microseconds | Atomic I transitions |
Secondary Bonded Complexes | Nanoseconds | Microseconds | Halogen bond signatures |
Femtosecond transition-state spectroscopy of iodobenzene derivatives demonstrates the capability to probe hypervalent intermediate dynamics with unprecedented temporal resolution [27]. The evolution of wave packets along repulsive and bound potential energy surfaces can be monitored in real time, providing direct observation of the nuclear motion associated with hypervalent bond formation and cleavage [27]. These measurements reveal characteristic oscillation periods of approximately 300 femtoseconds, corresponding to the vibrational dynamics of the hypervalent bonding system [27].
The decomposition characteristics of hypervalent iodine compounds under X-ray irradiation provide additional insights into the electronic structure and bonding [22] [23]. Monochromatic X-ray studies at the iodine L₃-edge demonstrate that specific resonance excitations lead to preferential bond cleavage around the hypervalent iodine center [22] [23]. The decomposition rate exhibits strong dependence on the X-ray photon energy, with maximum efficiency observed at energies corresponding to core-level excitations into unoccupied molecular orbitals [22] [23].
Time-resolved X-ray spectroscopy measurements reveal that the electronic structure of hypervalent iodine intermediates undergoes rapid reorganization following photoexcitation [25] [28]. The charge-transfer dynamics involve redistribution of electron density between the iodine center and the coordinated ligands, with characteristic time scales ranging from femtoseconds to picoseconds [25] [28]. These measurements provide direct experimental validation of theoretical predictions regarding the electronic structure and bonding in hypervalent iodine systems [25] [14].